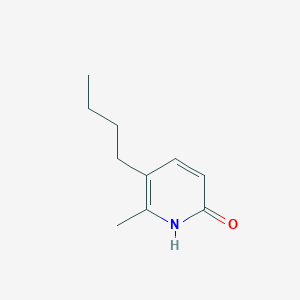

2(1H)-Pyridinone, 5-butyl-6-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyridinone, 5-butyl-6-methyl- is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2(1H)-Pyridinone, 5-butyl-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridinone, 5-butyl-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-alkyl-6-methyl-2(1H)-pyridinone derivatives, and how can reaction conditions be optimized?

The synthesis of substituted 2(1H)-pyridinones typically involves cyclization reactions, alkylation, or functional group modifications. For example, methyl-substituted analogs like 3,6-dimethyl-2(1H)-pyridinone are synthesized via acid-catalyzed cyclization of diketones or through regioselective alkylation of pyridinone precursors . To optimize yields, reaction parameters such as temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., p-toluenesulfonic acid) must be systematically varied . For 5-butyl-6-methyl derivatives, introducing the butyl group may require Friedel-Crafts alkylation or palladium-catalyzed coupling, with careful monitoring of steric hindrance from the 6-methyl substituent.

Q. How can structural characterization of 5-butyl-6-methyl-2(1H)-pyridinone be performed to confirm regiochemistry and purity?

Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR can identify substituent positions. For example, methyl groups in 3,6-dimethyl-2(1H)-pyridinone show distinct splitting patterns due to ring anisotropy .

- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm−1) and N-H bonds (~3100 cm−1) confirm the pyridinone core. Isotopic substitution (e.g., deuterated analogs) can resolve overlapping peaks .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C10H15NO for 5-butyl-6-methyl derivative) and detects fragmentation patterns .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the introduction of bulky substituents (e.g., butyl) in 2(1H)-pyridinone derivatives?

Bulky groups like butyl at the 5-position may face steric clashes with the 6-methyl group. Strategies include:

- Directed ortho-Metalation : Using directing groups (e.g., methoxy) to control substitution sites .

- Computational Modeling : Density Functional Theory (DFT) predicts favorable reaction pathways and transition states, reducing trial-and-error experimentation .

- Protection/Deprotection : Temporarily blocking reactive sites (e.g., using tert-butyldimethylsilyl groups) to ensure regioselective alkylation .

Q. How do electronic and steric effects of 5-butyl and 6-methyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing carbonyl group in pyridinone activates the ring for NAS, but steric effects from substituents can hinder reactivity. For example:

- Electronic Effects : The 5-butyl group may donate electron density via inductive effects, slightly deactivating the ring.

- Steric Effects : The 6-methyl group creates steric hindrance at adjacent positions, directing attacks to less hindered sites (e.g., 3-position). Kinetic studies using varying electrophiles (e.g., iodomethane vs. benzyl bromide) can quantify these effects .

Q. What computational approaches are used to predict the biological activity of 5-butyl-6-methyl-2(1H)-pyridinone analogs?

- Molecular Docking : Simulates binding affinities to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Structural analogs with methyl groups have shown affinity for inflammatory targets .

- QSAR Modeling : Relates substituent properties (e.g., logP, polar surface area) to bioactivity. For example, lipophilic butyl groups may enhance membrane permeability but reduce solubility .

- MD Simulations : Assess stability of ligand-receptor complexes over time, identifying critical hydrogen bonds or π-π interactions .

Q. Methodological Recommendations

- Synthesis Optimization : Use DoE (Design of Experiments) to systematically vary reaction parameters and identify optimal conditions .

- Contradiction Resolution : If spectral data conflicts with expected structures, employ 2D NMR (e.g., HSQC, COSY) to resolve ambiguities .

- Toxicity Screening : Utilize EPA DSSTox databases to assess predicted toxicity profiles before biological testing .

Properties

CAS No. |

104338-84-3 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

5-butyl-6-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C10H15NO/c1-3-4-5-9-6-7-10(12)11-8(9)2/h6-7H,3-5H2,1-2H3,(H,11,12) |

InChI Key |

UUASPYSJUKVINZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(NC(=O)C=C1)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.